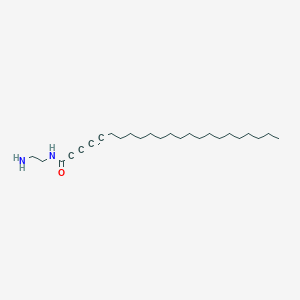
N-(2-Aminoethyl)tricosa-2,4-diynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)tricosa-2,4-diynamide is a compound with a unique structure characterized by a long aliphatic chain with two conjugated triple bonds and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)tricosa-2,4-diynamide typically involves the reaction of 10,12-tricosadiynoic acid with 1,2-ethylenediamine. The process begins with the activation of the carboxylic acid group of 10,12-tricosadiynoic acid using N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dichloromethane (CH2Cl2). The activated ester is then reacted with 1,2-ethylenediamine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)tricosa-2,4-diynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)tricosa-2,4-diynamide has several scientific research applications:
Materials Science: It is used in the synthesis of polydiacetylene-based materials, which have applications in sensors and nanotechnology.
Biology: The compound can be incorporated into lipid vesicles for drug delivery systems.
Medicine: Its potential use in developing new therapeutic agents is being explored.
Industry: It can be used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism by which N-(2-Aminoethyl)tricosa-2,4-diynamide exerts its effects involves its ability to form stable complexes with various molecules. The aminoethyl group can interact with biological targets, while the diynamide moiety can participate in polymerization reactions, leading to the formation of polydiacetylene structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)pentacosa-10,12-diynamide: Similar structure with a longer aliphatic chain.
N-(2-(Methylamino)ethyl)pentacosa-10,12-diynamide: Contains a methyl-substituted amino group.
N-(2-(Dimethylamino)ethyl)pentacosa-10,12-diynamide: Contains a dimethyl-substituted amino group.
Uniqueness
N-(2-Aminoethyl)tricosa-2,4-diynamide is unique due to its specific chain length and the presence of conjugated triple bonds, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications in materials science and nanotechnology.
Eigenschaften
CAS-Nummer |
601473-47-6 |
|---|---|
Molekularformel |
C25H44N2O |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
N-(2-aminoethyl)tricosa-2,4-diynamide |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-18,23-24,26H2,1H3,(H,27,28) |
InChI-Schlüssel |
OHNVQHFWXOMLHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC#CC#CC(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12581605.png)

![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)

![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)




![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![3-[(Octadecyloxy)carbonyl]henicosanoate](/img/structure/B12581689.png)
